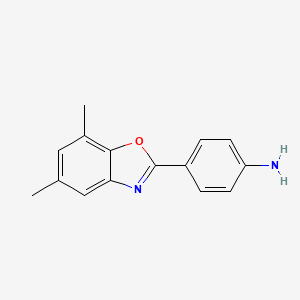

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

Description

Background and Significance of Benzoxazole Derivatives

Benzoxazole derivatives represent one of the most important classes of heterocyclic compounds in contemporary medicinal chemistry, with their significance extending across multiple scientific disciplines. These compounds have established themselves as versatile molecular scaffolds that possess an exceptionally wide spectrum of biological activities, making them invaluable in pharmaceutical research and development. The prominence of benzoxazole-containing structures in modern drug discovery is underscored by the fact that more than seventy-five percent of the top two hundred pharmaceuticals belong to the heterocyclic family, with benzoxazoles constituting a substantial portion of this group.

The biological significance of benzoxazole derivatives stems from their ability to interact with various biological targets through multiple mechanisms of action. Research has demonstrated that these compounds exhibit remarkable antimicrobial properties, with studies showing promising activity against both gram-positive and gram-negative bacterial species. The antimicrobial potential is particularly noteworthy, as compounds within this family have demonstrated minimum inhibitory concentration values ranging from 12.5 to over 400 micrograms per milliliter against various pathogenic microorganisms. Furthermore, benzoxazole derivatives have shown significant anticancer activity, with certain compounds exhibiting half-maximal inhibitory concentration values as low as 22.5 micromolar against human colorectal carcinoma cell lines.

The structural versatility of benzoxazole derivatives allows for extensive modification and optimization of their biological properties. The presence of multiple reactive sites within the benzoxazole framework enables researchers to introduce various functional groups, thereby fine-tuning the compounds for specific therapeutic applications. This structural flexibility has led to the development of benzoxazole-based compounds with diverse pharmacological profiles, including anticonvulsant, anti-inflammatory, antifungal, and antiparasitic activities. The compounds have also found applications beyond traditional pharmaceutical uses, serving as optical brighteners in laundry detergents and providing protection against ultraviolet radiation in cosmetic formulations.

Chemical Classification and Nomenclature

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline belongs to the broader classification of heterocyclic aromatic compounds, specifically within the benzoxazole subfamily. The compound's systematic nomenclature reflects its complex molecular architecture, which incorporates both a benzoxazole ring system and an aniline functional group. The benzoxazole core structure consists of a benzene ring fused to an oxazole ring, creating a bicyclic aromatic system with the molecular formula C₇H₅NO for the parent compound. The addition of dimethyl substituents at the 5 and 7 positions, along with the aniline moiety at the 2 position, significantly modifies both the chemical and biological properties of the parent structure.

The nomenclature of benzoxazole derivatives follows established International Union of Pure and Applied Chemistry conventions, with positional numbering beginning from the oxygen atom in the oxazole ring. For this compound, the systematic name indicates the presence of methyl groups at positions 5 and 7 of the benzoxazole ring, with an aniline substituent attached at position 2. Related compounds in the literature include structural analogs such as 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline and 2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, which demonstrate the diversity of substitution patterns possible within this chemical family.

The chemical classification of these compounds extends to their structural relationship with other heterocyclic systems. Benzoxazoles are closely related to benzimidazoles, where the oxygen atom is replaced by nitrogen, and benzothiazoles, where sulfur substitutes for oxygen. This structural relationship enables comparative studies of structure-activity relationships across different heterocyclic families. The aromatic nature of the benzoxazole system contributes to the overall stability of these compounds while maintaining sufficient reactivity for further chemical modifications and biological interactions.

Historical Development of Benzoxazole Chemistry

The historical development of benzoxazole chemistry traces back to fundamental research in heterocyclic organic chemistry during the early twentieth century. The initial synthesis methods for benzoxazole derivatives typically involved the condensation of 2-aminophenol with carboxylic acids or their derivatives under elevated temperatures, often in the presence of polyphosphoric acid as a dehydrating agent. These early synthetic approaches established the foundation for the systematic exploration of benzoxazole chemistry and laid the groundwork for understanding the relationship between molecular structure and biological activity.

The evolution of synthetic methodologies has significantly advanced over the decades, with researchers developing increasingly sophisticated approaches to benzoxazole synthesis. Traditional methods involving the reaction of 2-aminophenol with formic acid in the presence of boric acid under reflux conditions have been supplemented by more modern catalytic approaches. Recent developments include the use of metal catalysts such as gold complexes for three-component reactions involving aniline derivatives, acetylene compounds, and benzamide substrates. These advanced synthetic strategies have enabled the preparation of more complex benzoxazole derivatives with greater structural diversity and improved yields.

The pharmaceutical applications of benzoxazole derivatives began to emerge prominently in the latter half of the twentieth century, as researchers recognized their potential as therapeutic agents. Early investigations focused on their antimicrobial properties, leading to the development of compounds with significant activity against various pathogenic organisms. The historical progression of benzoxazole research has been characterized by increasingly sophisticated understanding of structure-activity relationships, enabling the rational design of compounds with enhanced biological properties. This evolution has culminated in the current era of benzoxazole research, where advanced analytical techniques and computational methods are employed to optimize compound design and predict biological activity.

Research Objectives and Scope

The primary research objectives surrounding this compound and related benzoxazole derivatives encompass multiple interconnected areas of scientific investigation. Contemporary research efforts focus on establishing comprehensive structure-activity relationships that can guide the rational design of new compounds with enhanced biological properties. These investigations involve systematic modification of the benzoxazole core structure, including variations in substitution patterns, functional group additions, and the incorporation of additional heterocyclic moieties to optimize biological activity.

The scope of current research extends to detailed mechanistic studies aimed at understanding the molecular basis of benzoxazole biological activity. Researchers are employing advanced computational methods, including density functional theory calculations and molecular docking studies, to elucidate the interactions between benzoxazole derivatives and their biological targets. These theoretical investigations are complemented by experimental studies that examine binding affinity, selectivity, and mechanism of action across various biological systems. The integration of computational and experimental approaches enables a more comprehensive understanding of how structural modifications influence biological activity.

Current research efforts also encompass the development of novel synthetic methodologies that can provide access to previously inaccessible benzoxazole derivatives. These synthetic investigations focus on environmentally sustainable approaches, including the use of water as a reaction medium and the development of recyclable catalytic systems. The scope of synthetic research includes exploration of multi-component reactions that can generate complex benzoxazole structures in single synthetic operations, thereby improving efficiency and reducing the environmental impact of compound preparation.

Table 1: Comparative Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | Bacillus subtilis (μM) | Staphylococcus aureus (μM) | Escherichia coli (μM) | Aspergillus niger (μM) |

|---|---|---|---|---|

| Compound 4 | 28.1 | 28.1 | 14.0 | 28.1 |

| Compound 5 | 13.3 | 53.3 | 106.7 | 53.3 |

| Compound 7 | 27.3 | 54.5 | 54.5 | 54.5 |

| Compound 16 | 14.1 | 56.3 | 56.3 | 28.1 |

| Ofloxacin | 17.3 | 34.6 | 34.6 | - |

Source: Data compiled from antimicrobial screening studies

Propriétés

IUPAC Name |

4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-10(2)14-13(8-9)17-15(18-14)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTZWQOQFBSEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266474 | |

| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-18-8 | |

| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The aniline group is then introduced through a substitution reaction. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline has been investigated for its potential therapeutic properties, particularly in:

- Anticancer Activity : Studies suggest that the compound may exhibit antitumor effects by modulating cellular pathways related to apoptosis and proliferation. It may interact with specific receptors or enzymes, influencing metabolic processes.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Organic Electronics

The compound is also explored for its applications in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an efficient light-emitting material, contributing to advancements in display technologies.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspases.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Chemical Reaction Mechanisms

The mechanism of action for this compound primarily involves its interaction with biological targets at a molecular level. Key interactions include:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, leading to altered activity.

- DNA Interaction : Preliminary studies suggest that the benzoxazole moiety can intercalate with DNA, potentially inhibiting replication and transcription processes.

Mécanisme D'action

The mechanism of action of 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline with analogous benzoxazole-aniline derivatives, focusing on structural variations, physicochemical properties, and reported applications:

Key Structural and Functional Differences

Substituent Effects on Benzoxazole Core Methyl vs. Ethyl Groups: The 5,7-dimethyl groups in the target compound enhance lipophilicity and steric bulk compared to the unsubstituted derivative (CAS 20934-81-0). Chlorine Substitution: The 5,7-dichloro derivatives (e.g., in ) exhibit stronger electron-withdrawing effects, which may enhance antimicrobial activity but reduce electronic conjugation for OLED applications .

Aniline Position and Functionalization 4-Aniline vs. Chlorine in Aniline: The chloro-substituted derivative (CAS 190436-96-5) shows enhanced bioactivity, likely due to increased electrophilicity and hydrogen-bonding capacity .

Biological Activity Antimicrobial Potency: Dichloro-substituted benzoxazole-aniline derivatives (e.g., ) demonstrate superior antimicrobial activity compared to methyl-substituted analogs, attributed to stronger electrophilic interactions with microbial targets . Antioxidant Capacity: Methyl and ethyl substituents (as in the target compound) may improve radical scavenging by stabilizing resonance structures, though this is less pronounced than in dichloro derivatives .

Activité Biologique

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole class, characterized by its fused benzene and oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

The synthesis of this compound typically involves reactions between 2-aminophenol and aldehyde substrates. Recent advancements have introduced catalytic systems to enhance yield and selectivity during synthesis, utilizing nanocatalysts and ionic liquids .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease processes. The compound's mechanism often involves binding to microbial enzymes or cancer cell receptors, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Active | 32 |

| Escherichia coli | Inactive | >64 |

| Candida albicans | Moderate activity | 64 |

In a study of related compounds, it was found that certain derivatives displayed selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

| Cell Line | Activity | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | High cytotoxicity | 10 |

| A549 (Lung Cancer) | Moderate cytotoxicity | 20 |

| HepG2 (Liver Cancer) | Low cytotoxicity | 50 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents due to its selective toxicity towards cancer cells compared to normal cells .

Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications in the benzoxazole moiety significantly influence the biological activity of derivatives. For example, the presence of electron-donating groups on the phenyl ring enhanced antibacterial activity, while electron-withdrawing groups reduced it .

Case Studies

Several studies have highlighted the potential of benzoxazole derivatives in drug development:

- Antifungal Studies : A series of benzoxazole derivatives were tested against Candida albicans, demonstrating varying degrees of antifungal activity. The most potent compound had an MIC value significantly lower than others tested .

- Anticancer Research : In vitro studies showed that certain benzoxazole derivatives effectively inhibited cell proliferation in multiple cancer cell lines. These compounds were further evaluated for their mechanisms of action through apoptosis induction pathways .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with high purity?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry and temperature. For example, refluxing in anhydrous ethanol with catalytic acetic acid (similar to methods in and ) can enhance cyclization efficiency. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via HPLC or TLC (referenced in for analogous aniline derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing the benzoxazole-aniline core?

- Methodological Answer :

- FT-IR/Raman : Identify characteristic C-N stretching (~1270–1300 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) (as in ).

- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) on the benzoxazole ring.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can this compound serve as a ligand in coordination chemistry?

- Methodological Answer : The aniline NH and benzoxazole N atoms act as potential binding sites. Design metal complexes by reacting with transition metals (e.g., Cu(II), Zn(II)) in polar aprotic solvents (DMF or DMSO). Characterize coordination modes using X-ray crystallography (SHELX for refinement; ) or UV-Vis titration .

Advanced Research Questions

Q. How do computational methods (DFT/MD) predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to compute hyperpolarizability (β) and dipole moments. Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets. Molecular dynamics (MD) simulations can model solvent effects on NLO behavior (as demonstrated for benzoxazole derivatives in ) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : For ambiguous electron density maps, employ dual-space methods (e.g., SHELXD) or iterative refinement in SHELXL ( ). Validate using R-factor convergence (<5%) and Hirshfeld surface analysis. Cross-check with spectroscopic data to resolve positional disorder .

Q. How can structural modifications enhance biological activity (e.g., antimicrobial)?

- Methodological Answer : Introduce substituents at the benzoxazole 5,7-methyl positions or aniline para-site. For example:

- Replace methyl with halogens (Cl, F) to improve lipophilicity (see for halogenated analogs).

- Test derivatives against bacterial/fungal strains using MIC assays (as in ’s bioactivity table):

| Derivative | Activity (MIC, µg/mL) |

|---|---|

| Parent | 12–19 |

| Cl-sub | 3–10 |

| F-sub | 5–15 |

Optimize via QSAR modeling .

Q. What challenges arise in experimental phasing of macromolecular complexes involving this ligand?

- Methodological Answer : Heavy-atom derivatization (e.g., soak crystals with Pt or Hg salts) may perturb ligand binding. Use SHELXE for phase extension with high-resolution data (>1.5 Å). Validate ligand placement via omit maps and B-factor analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Standardize assay protocols (e.g., fixed inoculum size, solvent controls). Re-evaluate under identical conditions using a reference strain (e.g., E. coli ATCC 25922). Cross-validate with cytotoxicity assays to rule off-target effects (see ’s variable activity in Sp1–Sp5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.